molecular formula C13H18N2O B3081035 3-Methyl-1-(3-methylbenzyl)piperazin-2-one CAS No. 1094601-63-4

3-Methyl-1-(3-methylbenzyl)piperazin-2-one

Cat. No.: B3081035
CAS No.: 1094601-63-4
M. Wt: 218.29 g/mol
InChI Key: BJTCKRDDGJDCAD-UHFFFAOYSA-N
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Description

3-Methyl-1-(3-methylbenzyl)piperazin-2-one is a chemical compound with the molecular formula C13H18N2O. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-1-(3-methylbenzyl)piperazin-2-one typically involves the reaction of 3-methylbenzyl chloride with piperazine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding N-oxides. Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the piperazine ring can be functionalized with various substituents.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Methyl-1-(3-methylbenzyl)piperazin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-1-(3-methylbenzyl)piperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it could inhibit the activity of certain enzymes involved in metabolic pathways or act as an agonist or antagonist at receptor sites. The exact molecular pathways and targets are subject to ongoing research .

Comparison with Similar Compounds

Comparison: 3-Methyl-1-(3-methylbenzyl)piperazin-2-one is unique due to its specific substitution pattern on the piperazine ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion. These differences can make it more suitable for certain applications, such as drug development or industrial processes .

Properties

IUPAC Name

3-methyl-1-[(3-methylphenyl)methyl]piperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c1-10-4-3-5-12(8-10)9-15-7-6-14-11(2)13(15)16/h3-5,8,11,14H,6-7,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJTCKRDDGJDCAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(CCN1)CC2=CC=CC(=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301226292
Record name 3-Methyl-1-[(3-methylphenyl)methyl]-2-piperazinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301226292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1094601-63-4
Record name 3-Methyl-1-[(3-methylphenyl)methyl]-2-piperazinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1094601-63-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methyl-1-[(3-methylphenyl)methyl]-2-piperazinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301226292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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